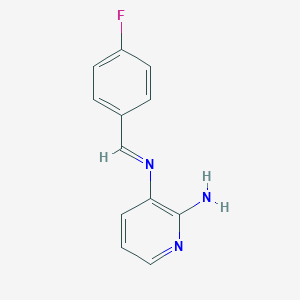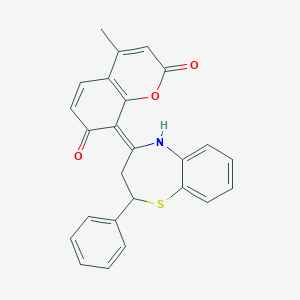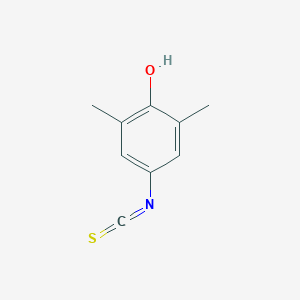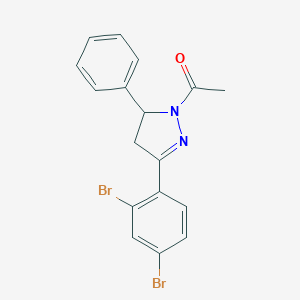![molecular formula C23H21BrIN3O4 B304766 N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide](/img/structure/B304766.png)
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, also known as BIEIH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide is complex and involves multiple pathways and targets. Studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can inhibit the activity of enzymes such as caspase-3 and matrix metalloproteinases, which are involved in cell death and tissue remodeling, respectively. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can also modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell migration and invasion, and modulation of the immune response. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has also been shown to have anti-inflammatory and anti-microbial effects, making it a promising therapeutic agent for a variety of conditions.
实验室实验的优点和局限性
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using relatively simple methods and is relatively stable under normal laboratory conditions. However, N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be difficult to purify and may have low solubility in certain solvents. Additionally, N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be toxic to normal cells at high concentrations, making it important to use appropriate safety precautions when working with the compound.
未来方向
There are several future directions for research on N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, including further studies on its mechanism of action and potential therapeutic applications. One area of interest is the use of N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide as a combination therapy with other anti-cancer agents, as studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can enhance the efficacy of certain chemotherapeutic drugs. Other areas of interest include the development of novel synthetic methods for N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide and the exploration of its potential use as an anti-inflammatory and anti-microbial agent.
Conclusion:
In conclusion, N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, or N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, is a promising chemical compound that has gained significant attention in the field of scientific research. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been synthesized using various methods and has been studied extensively for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and future directions for research. While there are several advantages and limitations to working with N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide in the lab, the compound has the potential to be a valuable tool for the development of novel therapies for a variety of conditions.
合成方法
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with 2-(2-bromoethoxy)ethanol to form 2-(4-bromophenoxy)ethanol, which is then reacted with 3-ethoxy-5-iodobenzaldehyde to form the Schiff base. The Schiff base is then reacted with isonicotinohydrazide to form N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide. Other methods involve the use of different reagents and solvents.
科学研究应用
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been studied extensively for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins. N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.
属性
产品名称 |
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide |
|---|---|
分子式 |
C23H21BrIN3O4 |
分子量 |
610.2 g/mol |
IUPAC 名称 |
N-[(E)-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodophenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21BrIN3O4/c1-2-30-21-14-16(15-27-28-23(29)17-7-9-26-10-8-17)13-20(25)22(21)32-12-11-31-19-5-3-18(24)4-6-19/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
InChI 键 |
XQDKUKGHMOWUFY-JFLMPSFJSA-N |
手性 SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)



![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)

![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)

